molecular formula C10H10N2O3S B5757621 2-cyano-N-(4-methylphenyl)sulfonylacetamide

2-cyano-N-(4-methylphenyl)sulfonylacetamide

Cat. No.: B5757621
M. Wt: 238.27 g/mol
InChI Key: XTFANTLGGNOWDC-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methylphenyl)sulfonylacetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and sulfonyl groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methylphenyl)sulfonylacetamide typically involves the reaction of 4-methylbenzenesulfonamide with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methylphenyl)sulfonylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N-(4-methylphenyl)sulfonylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methylphenyl)sulfonylacetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-sulfamoylphenyl)acetamide
  • 2-cyano-N-(4-chlorophenyl)sulfonylacetamide
  • 2-cyano-N-(4-nitrophenyl)sulfonylacetamide

Uniqueness

2-cyano-N-(4-methylphenyl)sulfonylacetamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes .

Properties

IUPAC Name

2-cyano-N-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFANTLGGNOWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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